molecular formula C18H38O2Si2 B12611731 1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-ol CAS No. 917989-34-5

1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-ol

Cat. No.: B12611731
CAS No.: 917989-34-5
M. Wt: 342.7 g/mol
InChI Key: SPXCNJNFKWZKRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-ol is an organic compound that features both silyl ether and alkyne functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-ol typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of protecting groups and selective functionalization, are likely to be employed in large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to alkenes or alkanes.

    Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield diketones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-ol involves its ability to participate in various chemical reactions due to its functional groups. The silyl ether group provides stability and protection to hydroxyl groups, while the alkyne group allows for further functionalization through addition or coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-ol is unique due to the combination of both silyl ether and alkyne functional groups in a single molecule. This dual functionality allows for versatile applications in organic synthesis and materials science.

Properties

CAS No.

917989-34-5

Molecular Formula

C18H38O2Si2

Molecular Weight

342.7 g/mol

IUPAC Name

1-[tert-butyl(dimethyl)silyl]oxy-9-trimethylsilylnon-8-yn-4-ol

InChI

InChI=1S/C18H38O2Si2/c1-18(2,3)22(7,8)20-15-12-14-17(19)13-10-9-11-16-21(4,5)6/h17,19H,9-10,12-15H2,1-8H3

InChI Key

SPXCNJNFKWZKRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCC(CCCC#C[Si](C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.